molecular formula C9H7BrN2O B13441464 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine

6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine

Cat. No.: B13441464
M. Wt: 239.07 g/mol
InChI Key: WVPJOHWTJGPJNS-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the naphthyridine ring. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.069 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to develop more eco-friendly, safe, and atom-economical approaches .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

    Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can undergo oxidation to form ketones or reduction to form alcohols.

Common Reagents and Conditions: Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts. Reaction conditions often involve microwave irradiation to achieve high yields and efficiency .

Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are obtained through cycloaddition and ring expansion reactions .

Scientific Research Applications

6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine involves its interaction with molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-5-2-8(13)12-9-7(5)3-6(10)4-11-9/h2-4H,1H3,(H,11,12,13)

InChI Key

WVPJOHWTJGPJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=N2)Br

Origin of Product

United States

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